ガラノラクトン

概要

説明

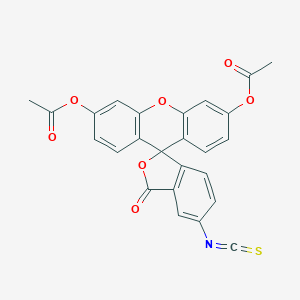

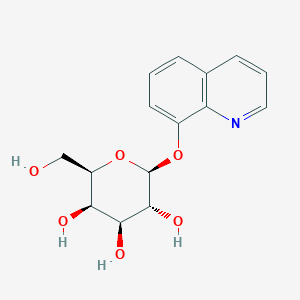

Galanolactone is a diterpenoid lactone first isolated from ginger . It is present in acetone extracts of ginger and is an antagonist at 5-HT3 receptors .

Molecular Structure Analysis

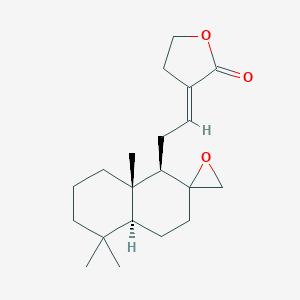

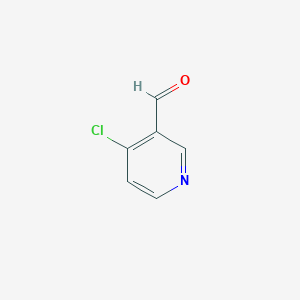

Galanolactone has a molecular formula of C20H30O3 . Its average mass is 318.450 Da and its monoisotopic mass is 318.219482 Da . It has double-bond stereo and 4 of 4 defined stereocentres .Physical And Chemical Properties Analysis

Galanolactone is a powder . It is stable at -20°C for 3 years and at 4°C for 2 years . In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .科学的研究の応用

3T3-L1細胞における脂肪生成の阻害

ショウガとして一般的に知られているショウガ(Zingiber officinale Roscoe)から単離されたガラノラクトンは、3T3-L1細胞における脂肪生成に阻害効果を持つことが判明している . ガラノラクトンの3T3-L1脂肪細胞分化への影響は、油赤O染色によって測定され、その細胞毒性効果は3-[4,5-ジメチルチアゾール-2-イル]-2,5-ジフェニルテトラゾリウムブロミドアッセイによって分析された . ガラノラクトンは、3T3-L1細胞において用量依存的に脂質蓄積および脂肪細胞脂肪酸結合タンパク質(aP2)およびレジスティンの発現を阻害することが判明した .

ビタミンC合成における役割

L-アスコルビン酸(ビタミンC)は、真核細胞における重要な抗酸化物質および補酵素であり、哺乳類では、脳の発達と認知機能に不可欠である . 脊椎動物は、合成経路の最後の酵素であるL-グルノロラクトンオキシダーゼ(GULO)が失われると、通常、L-アスコルビン酸の栄養要求性となる . ガラノラクトンはこの経路において役割を果たしている。

アルピニア・ガランガの成分

ガラノラクトンは、ショウガ科の植物種であるアルピニア・ガランガの成分でもある . それは、A. ガランガ の根茎と果実部分から単離されている。

作用機序

Target of Action

Galanolactone, a diterpenoid lactone first isolated from ginger , primarily targets the 5-HT3 receptors . These receptors play a crucial role in the transmission of signals in the nervous system and are involved in various physiological processes.

Mode of Action

Galanolactone acts as an antagonist at the 5-HT3 receptors . This means it binds to these receptors but does not activate them, instead, it blocks them and prevents them from being activated by other substances. This action can lead to changes in signal transmission and can influence various physiological processes.

Pharmacokinetics

It is known to be soluble in acetone , which suggests that it may be well-absorbed in the body. More research is needed to fully understand the ADME properties of galanolactone and their impact on its bioavailability.

Result of Action

Galanolactone’s antagonistic action on the 5-HT3 receptors can lead to a variety of molecular and cellular effects. For instance, it has been shown to inhibit lipid accumulation and the expression of certain proteins involved in fat storage, such as adipocyte fatty acid-binding protein (aP2) and resistin, in a dose-dependent manner . This suggests that galanolactone may have potential anti-obesity effects.

実験室実験の利点と制限

The main advantage of using galanolactone in laboratory experiments is its low cost and easy availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that galanolactone is a relatively weak compound and may not be suitable for certain applications. In addition, it can be toxic in large doses and should be handled with caution.

将来の方向性

In the future, galanolactone could be used in the development of new drugs and treatments for a wide range of diseases and conditions. It could also be used in the development of new cosmetics and food additives. Additionally, it could be used in the development of new materials for use in medical and industrial applications. Finally, further research into the mechanisms of action of galanolactone could lead to a better understanding of its potential medicinal properties.

Safety and Hazards

Galanolactone is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water . If ingested, wash out mouth with water provided person is conscious . Never give anything by mouth to an unconscious person . Get medical attention . Do NOT induce vomiting unless directed to do so by medical personnel .

生化学分析

Biochemical Properties

Galanolactone interacts with various enzymes and proteins, particularly the 5-HT3 receptors . The nature of these interactions is antagonistic, meaning that Galanolactone binds to these receptors and inhibits their activity .

Cellular Effects

Galanolactone has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, particularly those involving 5-HT3 receptors . This interaction can impact gene expression and cellular metabolism.

Molecular Mechanism

Galanolactone exerts its effects at the molecular level primarily through its antagonistic interaction with 5-HT3 receptors . By binding to these receptors, Galanolactone inhibits their activity, which can lead to changes in gene expression and cellular metabolism.

特性

IUPAC Name |

(3E)-3-[2-[(1R,2S,4aS,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)15(18)7-11-20(13-23-20)16(19)6-5-14-8-12-22-17(14)21/h5,15-16H,4,6-13H2,1-3H3/b14-5+/t15-,16+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPTXJNHCBXMBP-SDIIOJARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC=C4CCOC4=O)CO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C/C=C/4\CCOC4=O)CO3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115753-79-2 | |

| Record name | Galanolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115753-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galanolactone, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FX4852TYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)

![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)